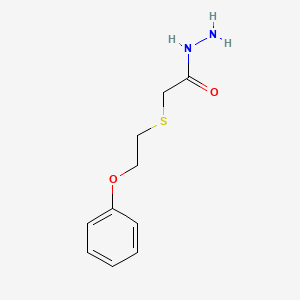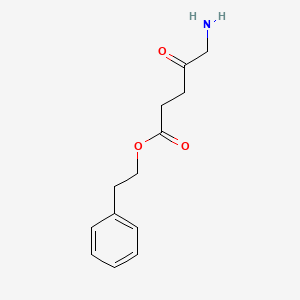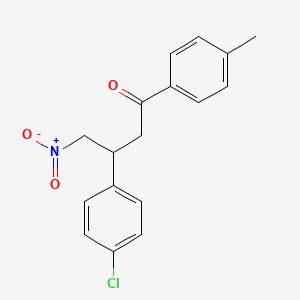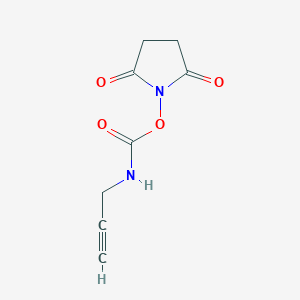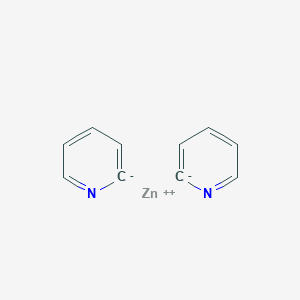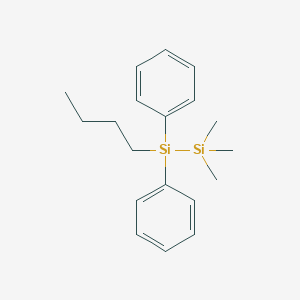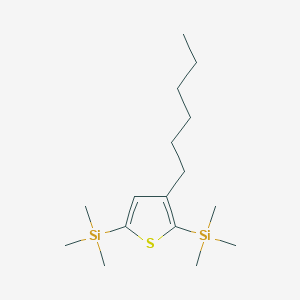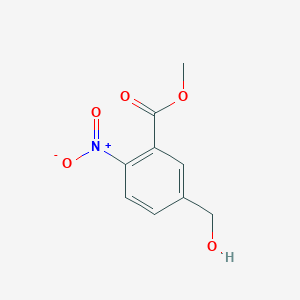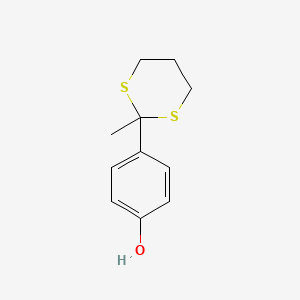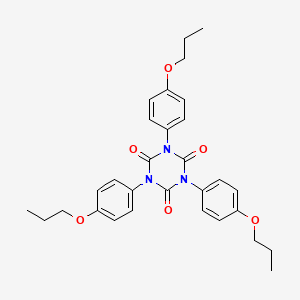
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure with various substituents. The presence of propoxyphenyl groups in this compound enhances its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 4-propoxyphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The propoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of propoxyphenyl groups enhances its binding affinity to target molecules, making it a potent bioactive compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-butoxyphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of propoxyphenyl groups, which enhance its chemical reactivity and potential for diverse applications. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in different environments.
Propiedades
Número CAS |
138006-24-3 |
|---|---|
Fórmula molecular |
C30H33N3O6 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
1,3,5-tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H33N3O6/c1-4-19-37-25-13-7-22(8-14-25)31-28(34)32(23-9-15-26(16-10-23)38-20-5-2)30(36)33(29(31)35)24-11-17-27(18-12-24)39-21-6-3/h7-18H,4-6,19-21H2,1-3H3 |
Clave InChI |
QEWPCXLAFFONLH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OCCC)C4=CC=C(C=C4)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
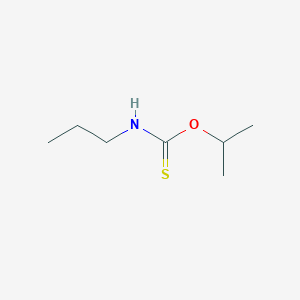
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)


